molecular formula C10H20O2 B1593867 6-Methoxy-2,6-dimethylheptan-1-al CAS No. 62439-41-2

6-Methoxy-2,6-dimethylheptan-1-al

Cat. No. B1593867
CAS RN: 62439-41-2
M. Wt: 172.26 g/mol
InChI Key: QMXBURPYNWBMJR-UHFFFAOYSA-N
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Description

6-Methoxy-2,6-dimethylheptan-1-al, also known as Methoxymelonal, is a chemical compound with the molecular formula C10H20O2 . It is commonly used in the fragrance industry and has a floral type odor and a fruity type flavor .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-2,6-dimethylheptan-1-al consists of 10 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 172.26 .


Physical And Chemical Properties Analysis

6-Methoxy-2,6-dimethylheptan-1-al is a liquid that is colorless to pale yellow . It has a flash point of 80°C . The specific gravity (D20/20) is between 0.891 and 0.901, and the refractive index (20°C) is between 1.431 and 1.437 .

Scientific Research Applications

Sensor Applications in Chemistry

6-Methoxy-2,6-dimethylheptan-1-al has been studied in the context of sensor applications. A sensor based on rhodamine 6G–en and 3-(3,5-dimethyl-pyrazol-1-ylmethyl)-2-hydroxy-5-methyl-benzaldehyde has been developed for the recognition of trivalent metal ions such as Fe³⁺, Al³⁺, and Cr³⁺. This sensor shows a significant enhancement in fluorescence intensities upon the addition of these metals, making it suitable for applications like live cell imaging and the construction of molecular logic devices and memory devices (Alam et al., 2017).

Fuel and Chemical Research

In fuel and chemical research, the study of 2,6-dimethylheptane, which is structurally related to 6-Methoxy-2,6-dimethylheptan-1-al, has been prominent. For instance, the low-temperature oxidation chemistry of 2,6-dimethylheptane has been investigated using experimental and computational methods. This research is crucial for understanding the ignition processes in conventional and bio-derived fuels (He et al., 2020).

Pharmaceutical and Organic Synthesis

In the pharmaceutical sector, compounds like 2-Bromo-6-methoxynaphthalene, which are structurally similar to 6-Methoxy-2,6-dimethylheptan-1-al, are important intermediates in the synthesis of non-steroidal anti-inflammatory agents. These compounds are crucial in developing drugs such as nabumetone and naproxen (Xu & He, 2010).

Process Design in Chemical Engineering

In chemical engineering, the design and control of processes involving methoxy-methyl-heptane, a compound related to 6-Methoxy-2,6-dimethylheptan-1-al, are studied for applications such as gasoline additives. This research focuses on the trade-offs between reactor and separation costs in the chemical process industry (Luyben, 2010)

Safety And Hazards

6-Methoxy-2,6-dimethylheptan-1-al may cause an allergic skin reaction (H317) according to its Safety Data Sheet . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective clothing, and washing with plenty of water in case of skin contact .

Relevant Papers One relevant paper found discusses the clastogenic activity of 6-Methoxy-2,6-dimethylheptan-1-al in an in vitro micronucleus test conducted using human peripheral blood lymphocytes . This suggests that the compound may have potential effects on genetic material, although more research is needed to confirm these findings.

properties

IUPAC Name

6-methoxy-2,6-dimethylheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-9(8-11)6-5-7-10(2,3)12-4/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXBURPYNWBMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052303
Record name 6-Methoxy-2,6-dimethylheptanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Heptanal, 6-methoxy-2,6-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

6-Methoxy-2,6-dimethylheptanal

CAS RN

62439-41-2
Record name 6-Methoxy-2,6-dimethylheptanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62439-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+/-)-6-Methoxy-2,6-dimethylheptanal
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanal, 6-methoxy-2,6-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Methoxy-2,6-dimethylheptanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-2,6-dimethylheptan-1-al
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-6-METHOXY-2,6-DIMETHYLHEPTANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4F39MF7SF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

7-Methoxy-3,7-dimethyl octan-1,2-diol (40 g) was treated with periodic acid in tetrahydrofuren; work up with water followed by diluted sodium bicarbonate wash gave the aldehyde (10 g) with specific rotating α(22/D+13.69.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 6-Methoxy-2, 6-dimethylheptan-1-al was evaluated for genotoxicity, repeated dose …
Y Thakkar, H Moustakas, M Aardema, S Roy… - …, 2022 - academic.oup.com
In order to evaluate the utility of the 3D reconstructed skin micronucleus assay (3DRSMN) to assess clastogenic/aneugenic potential of the fragrance chemicals, a set of 22 fragrance …
Number of citations: 3 academic.oup.com
M Na, D O'Brien, GF Gerberick, PS Kern… - Regulatory Toxicology …, 2022 - Elsevier
Potency determination of potential skin sensitizers in humans is essential for quantitative risk assessment and proper risk management. SENS-IS is an in vitro test based on a …
Number of citations: 4 www.sciencedirect.com
B Imane, B Laila, H Fouzia, G Ismail, E Ahmed… - Algal Research, 2022 - Elsevier
Faced with the growing demands for natural products, the marine environment is a potential source for the discovery of therapeutic compounds. The aim of this study was to evaluate the …
Number of citations: 1 www.sciencedirect.com
I Lee, M Na, D O'Brien, R Parakhia, N Alépée… - Toxicology in Vitro, 2022 - Elsevier
The U-SENS™ assay was developed to address the third key event of the skin sensitization adverse outcome pathway (AOP) and is described in OECD test guideline 442E, Annex II. A …
Number of citations: 2 www.sciencedirect.com

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